molecular formula C23H24N2O3S B11811881 2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine

2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11811881
M. Wt: 408.5 g/mol
InChI Key: LSJIFABRHMPDFP-UHFFFAOYSA-N
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Description

2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine is a chemical compound that has garnered interest in various fields of scientific research and industrial applications. This compound features a pyridine ring substituted with a phenoxy group and a tosylpiperidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic synthesis. One common method starts with the preparation of the piperidine derivative, which is then tosylated to introduce the tosyl group. The phenoxy group is introduced through a nucleophilic substitution reaction on the pyridine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The phenoxy and tosylpiperidinyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-5-(1-methylpiperidin-2-yl)pyridine
  • 2-Phenoxy-5-(1-ethylpiperidin-2-yl)pyridine
  • 2-Phenoxy-5-(1-benzylpiperidin-2-yl)pyridine

Uniqueness

The tosyl group can be easily modified or removed, providing a versatile platform for further chemical modifications .

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-2-phenoxypyridine

InChI

InChI=1S/C23H24N2O3S/c1-18-10-13-21(14-11-18)29(26,27)25-16-6-5-9-22(25)19-12-15-23(24-17-19)28-20-7-3-2-4-8-20/h2-4,7-8,10-15,17,22H,5-6,9,16H2,1H3

InChI Key

LSJIFABRHMPDFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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